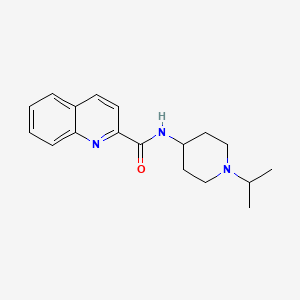
N-(1-propan-2-ylpiperidin-4-yl)quinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-propan-2-ylpiperidin-4-yl)quinoline-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a synthetic compound that belongs to the class of piperidine derivatives and is commonly known as PPQ. The chemical structure of PPQ comprises of a quinoline ring and a piperidine ring, which are linked through a carboxamide group. PPQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The exact mechanism of action of PPQ is not fully understood, but it is believed to act by binding to specific targets in cells and modulating their activity. PPQ has been shown to bind to the heme group in the malaria parasite, which is essential for its survival. By binding to heme, PPQ inhibits the growth and replication of the parasite, leading to its death. PPQ has also been found to inhibit the activity of certain enzymes and transcription factors that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
PPQ has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway, the NF-κB pathway, and the PI3K/Akt pathway. PPQ has also been found to induce the production of reactive oxygen species (ROS) and nitric oxide (NO), which play important roles in cellular signaling and regulation. PPQ has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
PPQ has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research. PPQ has also been extensively studied, and its properties and mechanisms of action are well understood. However, PPQ also has some limitations for use in laboratory experiments. It is a relatively new compound, and its long-term effects and toxicity are not fully understood. PPQ also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on PPQ. One area of interest is the development of PPQ-based drugs for the treatment of cancer and malaria. PPQ has been shown to have potent anti-cancer and anti-malarial activity, and further studies are needed to determine its efficacy and safety in clinical trials. Another potential direction is the investigation of the mechanisms of action of PPQ and its effects on cellular signaling and regulation. Understanding these mechanisms could lead to the development of new therapies for a wide range of diseases. Finally, further studies are needed to determine the long-term effects and toxicity of PPQ, as well as its potential interactions with other drugs and compounds.
Synthesemethoden
PPQ can be synthesized using various methods, including the Hantzsch reaction, the Skraup reaction, and the Pictet-Spengler reaction. The most commonly used method is the Hantzsch reaction, which involves the condensation of 2-aminobenzaldehyde, acetylacetone, and 1,3-dibromopropane in the presence of a base. The reaction yields PPQ as a yellow crystalline solid, which can be purified using recrystallization.
Wissenschaftliche Forschungsanwendungen
PPQ has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-malarial, and anti-viral properties. PPQ has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. It has also been found to possess potent anti-malarial activity by inhibiting the growth and replication of the malaria parasite.
Eigenschaften
IUPAC Name |
N-(1-propan-2-ylpiperidin-4-yl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-13(2)21-11-9-15(10-12-21)19-18(22)17-8-7-14-5-3-4-6-16(14)20-17/h3-8,13,15H,9-12H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIGXHMSUNSSBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-propan-2-ylpiperidin-4-yl)quinoline-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

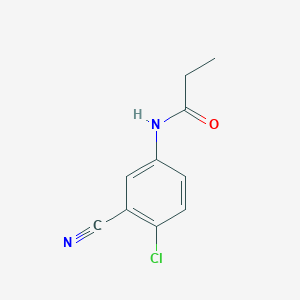


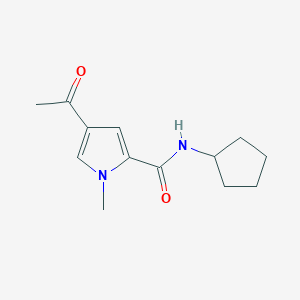
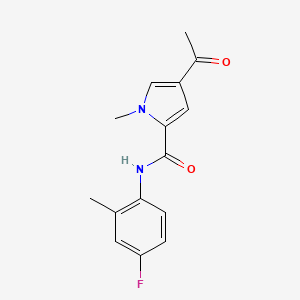
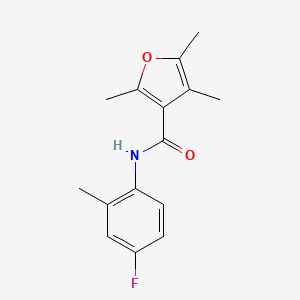
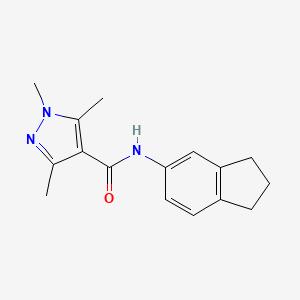
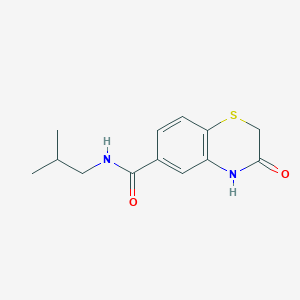
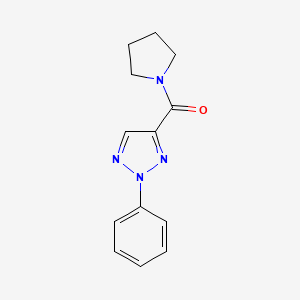
![3-[4-(1H-indol-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7472653.png)
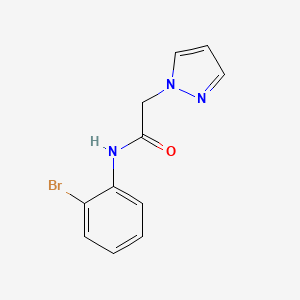
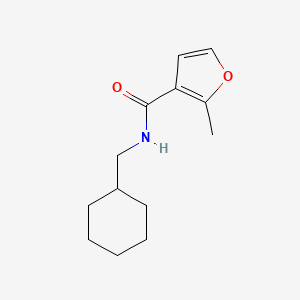
![5-[(3,5-Dimethylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7472684.png)
![(3S)-2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7472687.png)